Cas no 2751702-85-7 (4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile)
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile
- 2751702-85-7
- EN300-37331210
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- Inchi: 1S/C5H4IN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9)
- InChI Key: UXEMOWZIFXYUFQ-UHFFFAOYSA-N
- SMILES: N1C(C)=C(I)C(C#N)=N1
Computed Properties
- Exact Mass: 232.94499g/mol
- Monoisotopic Mass: 232.94499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- Density: 2.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 417.1±45.0 °C(Predicted)
- pka: 9.07±0.50(Predicted)
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37331210-0.05g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
| Enamine | EN300-37331210-0.1g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 0.1g |
$426.0 | 2025-03-18 | |
| Enamine | EN300-37331210-0.25g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
| Enamine | EN300-37331210-0.5g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-37331210-1.0g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-37331210-2.5g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
| Enamine | EN300-37331210-5.0g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
| Enamine | EN300-37331210-10.0g |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 | |
| Aaron | AR028YBE-50mg |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95% | 50mg |
$417.00 | 2025-02-17 | |
| Aaron | AR028YBE-100mg |
4-iodo-5-methyl-1H-pyrazole-3-carbonitrile |
2751702-85-7 | 95% | 100mg |
$611.00 | 2025-02-17 |
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile
Introduction to 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile (CAS No. 2751702-85-7)
4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 2751702-85-7, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of an iodine substituent at the 4-position and a nitrile group at the 3-position, along with a methyl group at the 5-position, imparts unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile can be represented as follows: a six-membered aromatic ring containing two nitrogen atoms, with an iodine atom attached to one of the carbon atoms (at the 4-position), a methyl group at another carbon (at the 5-position), and a nitrile group (-CN) at the third carbon (at the 3-position). This arrangement not only contributes to its distinct electronic properties but also opens up multiple avenues for further chemical modifications and derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. The iodine substituent in 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile enhances its utility as a building block in medicinal chemistry due to its ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design.
One of the most compelling aspects of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile is its application in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop novel inhibitors targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. The nitrile group at the 3-position can be hydrolyzed to form a carboxylic acid, providing a versatile handle for further functionalization. Additionally, the methyl group at the 5-position can be modified through oxidation or reduction reactions, allowing for fine-tuning of biological activity.
Recent studies have highlighted the role of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By leveraging the reactivity of the iodine atom and the functional groups present in 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile, researchers have been able to design molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways. This approach has led to several promising candidates that are currently undergoing further investigation in preclinical studies.
The synthesis of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the iodine atom is often achieved through halogenation reactions, while the nitrile group is typically introduced via cyanation methods such as dehydration of amides or reaction with cyanating agents. The methyl group can be incorporated during earlier stages of synthesis or added post-functionalization depending on the desired final structure.
The versatility of 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile extends beyond its use as an intermediate in drug development. It has also been explored as a ligand in coordination chemistry, where it can bind to transition metals to form complexes with unique catalytic properties. These metal complexes have potential applications in areas such as catalysis, material science, and even photodynamic therapy.
In conclusion, 4-Iodo-5-methyl-1H-pyrazole-3-carbonitrile (CAS No. 2751702-85-7) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new biological activities and synthetic strategies involving this compound, its importance is likely to grow even further.
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